
4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10Br2N2. It is a derivative of bipyridine, where two bromine atoms and two methyl groups are substituted at the 4,4’ and 6,6’ positions, respectively. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Complexation Reactions: It forms complexes with metal ions like palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Complexation Reactions: Metal salts like palladium chloride, platinum chloride, and copper sulfate are used. The reactions are often conducted in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include substituted bipyridines where the bromine atoms are replaced by other functional groups.
Complexation Reactions: Metal-bipyridine complexes are formed, which have applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The exact pathways depend on the specific metal ion and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, making it less reactive in substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, affecting its ability to form certain types of complexes.
4,4’-Dibromo-2,2’-bipyridine: Lacks the methyl groups, which can influence the steric and electronic properties of the compound.
Uniqueness
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form a wide range of complexes. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H10Br2N2 |
|---|---|
Molekulargewicht |
342.03 g/mol |
IUPAC-Name |
4-bromo-2-(4-bromo-6-methylpyridin-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3 |
InChI-Schlüssel |
FNXFGJXJCKDNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


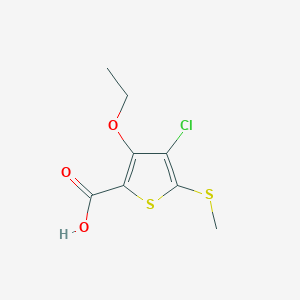
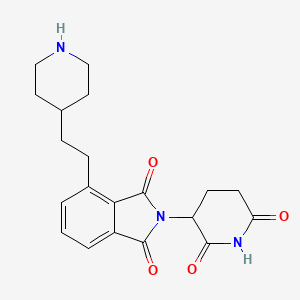
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
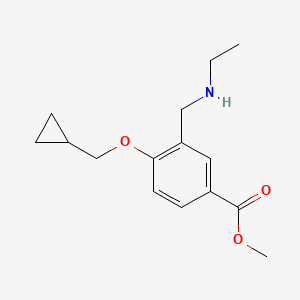
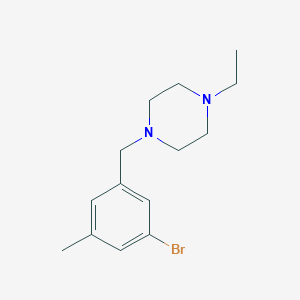
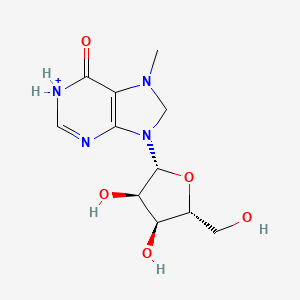
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
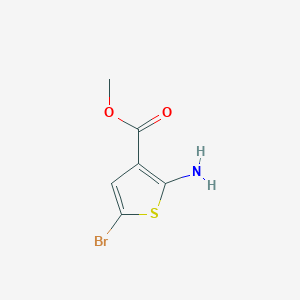



![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
